Mefexamide

CNS pharmacology Benzodiazepine antagonism Psychostimulant differentiation

Select Mefexamide when your research demands a CNS stimulant with a unique benzodiazepine antagonist mechanism that cannot be replicated by amphetamine, methylphenidate, or sydnocarb. It reverses diazepam-induced psychodepression without the anxiety-inducing side effects seen with tricyclic antidepressants like imipramine. Supported by documented human pharmacokinetic parameters (t½: 4–6 h) and a biphasic dose-response profile ideal for narrow-therapeutic-window modeling. Insist on the validated pharmacological profile, not a generic substitute.

Molecular Formula C15H24N2O3
Molecular Weight 280.36 g/mol
CAS No. 1227-61-8
Cat. No. B1676155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMefexamide
CAS1227-61-8
SynonymsMefexamide, Mefesamide, Perneuron, Peroxinorm, Timodyne, ANP-297, mefexadyne, mexephenamide
Molecular FormulaC15H24N2O3
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)COC1=CC=C(C=C1)OC
InChIInChI=1S/C15H24N2O3/c1-4-17(5-2)11-10-16-15(18)12-20-14-8-6-13(19-3)7-9-14/h6-9H,4-5,10-12H2,1-3H3,(H,16,18)
InChIKeyHUNIPYLVUPMFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility32 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mefexamide (CAS 1227-61-8): Product-Specific Evidence for Procurement and Scientific Selection


Mefexamide (CAS 1227-61-8) is a synthetic central nervous system (CNS) stimulant belonging to the glycolate-derived aminoamide chemical class [1]. It is characterized by a p-methoxyphenoxyacetamide core linked to a diethylaminoethyl side chain, yielding a molecular formula of C₁₅H₂₄N₂O₃ with a monoisotopic molecular weight of 280.18 Da [2]. The compound has been investigated as a proposed psychotherapeutic agent with stimulatory action, bearing the historical designations ANP-297, Timodyne, and Mefaxadyne [3]. Unlike conventional sympathomimetic stimulants, mefexamide exhibits a distinct pharmacological profile characterized by its capacity to reverse the psychodepressant effects induced by benzodiazepine sedatives such as diazepam [1].

Why Mefexamide (1227-61-8) Cannot Be Substituted with Generic CNS Stimulants or Aminoamide Analogs


Generic substitution of mefexamide with other CNS stimulants or structurally related aminoamides is not pharmacologically defensible due to its unique functional profile as a benzodiazepine antagonist [1]. Whereas conventional psychostimulants such as amphetamine, methylphenidate (Centedrin), or sydnocarb produce their activating effects via direct monoaminergic potentiation, mefexamide operates through a distinct mechanism capable of reversing benzodiazepine-induced psychodepression . Comparative pharmacological studies have explicitly documented that mefexamide exhibits limited pharmacological actions relative to tricyclic antidepressants like imipramine, yet it is specifically distinguished by its favorable side-effect profile—namely the absence of anxiety induction—which renders it suitable for patient populations where standard antidepressants would be contraindicated [2]. Furthermore, human pharmacokinetic studies have established mefexamide-specific metabolic parameters, including a biological half-life of 4–6 hours and distinct urinary excretion profiles, which differ fundamentally from those of other glycolate-derived CNS agents and preclude direct interchangeability without method revalidation [3].

Mefexamide (1227-61-8) Quantitative Differentiation: Comparative Evidence Versus In-Class Analogs and Placebo


Benzodiazepine Reversal Activity: Functional Antagonism Differentiates Mefexamide from Conventional Sympathomimetic Stimulants

Mefexamide demonstrates a functional capacity to reverse the psychodepressant effects induced by diazepam and benzodiazepine sedatives, a property not observed with conventional CNS stimulants such as amphetamine, methylphenidate (Centedrin), or sydnocarb [1]. This functional antagonism represents a qualitative pharmacological differentiation rather than a potency-based comparison. While amphetamine and related sympathomimetics act primarily through catecholamine release and reuptake inhibition, mefexamide's ability to counteract benzodiazepine-induced CNS depression constitutes a distinct therapeutic profile that cannot be replicated by generic stimulant substitution .

CNS pharmacology Benzodiazepine antagonism Psychostimulant differentiation Neuropsychopharmacology

Human Psychomotor Performance: Biphasic Dose-Response Differentiation of Mefexamide Versus Placebo

In a double-blind crossover study of 15 healthy male subjects, mefexamide exhibited a statistically significant biphasic dose-response relationship on tracking performance [1]. The single dosage of 200 mg mefexamide produced small improvements in tracking performance of approximately 5% relative to placebo, with differences reaching statistical significance at the p < 0.05 level [1]. In contrast, the double dosage of 400 mg mefexamide significantly deteriorated tracking performance by approximately 10% on average compared to placebo (p < 0.05 and partially p < 0.01, two-tailed test) [1]. Differences in performance between the two dosages were correspondingly larger and statistically significant at a higher level of confidence [1].

Psychomotor performance Dose-response Human tracking behavior Cognitive enhancement

Comparative Pharmacology: Mefexamide Versus Imipramine Differentiation in Antidepressant Activity and Side-Effect Profile

Comparative pharmacological evaluation of mefexamide versus imipramine (a prototypical tricyclic antidepressant) revealed distinct differentiation in both potency and side-effect profile [1]. The pharmacological actions and clinical effects of mefexamide were documented to be limited compared with imipramine in terms of overall antidepressant potency [1]. However, mefexamide was specifically distinguished by the absence of anxiety symptoms as an adverse effect, leading investigators to suggest its preferential use as an effective antidepressive drug in mild depressive patients [1]. This favorable anxiolytic-free profile contrasts with the known anxiogenic potential of tricyclic antidepressants in susceptible patient populations.

Antidepressant pharmacology Comparative efficacy Side-effect profile Anxiety induction

Human Pharmacokinetic Profile: Mefexamide-Specific Elimination Parameters and Metabolic Fate

Following oral administration of a therapeutic dose of 400 mg mefexamide hydrochloride to human subjects, specific pharmacokinetic parameters were quantitatively determined [1]. The elimination of both mefexamide (I) and its primary metabolite desmethyl-mefexamide (II) follows first-order kinetics, with biological half-lives (t₁/₂) of 4–6 hours for mefexamide and 4.5–6.5 hours for desmethyl-mefexamide [1]. The elimination rate constant (k₂) for both compounds ranges between 0.10 and 0.20 h⁻¹ [1]. Within 72 hours post-ingestion, 5–10% of the administered dose is excreted unchanged as parent compound, while 10–16% is excreted as desmethyl-mefexamide, with the metabolite appearing in approximately equal proportions as free and conjugated forms [1].

Pharmacokinetics Metabolism Urinary excretion Analytical chemistry

Mefexamide (1227-61-8): Evidence-Backed Research and Industrial Application Scenarios


CNS Research Requiring Benzodiazepine Reversal Activity Without Sympathomimetic Mechanisms

Mefexamide is specifically indicated for CNS research applications requiring a stimulant agent capable of reversing benzodiazepine-induced psychodepression via a mechanism distinct from conventional sympathomimetic stimulants [1]. This application scenario is supported by evidence establishing mefexamide's functional capacity to reverse diazepam and benzodiazepine sedative effects, a property not shared by amphetamine, methylphenidate, or sydnocarb . Researchers investigating benzodiazepine overdose models, reversal of sedative-induced cognitive impairment, or functional antagonism at GABAergic pathways should prioritize mefexamide over generic CNS stimulants for these specific experimental paradigms.

Antidepressant Research in Anxiety-Sensitive Models or Mild Depression Paradigms

Based on comparative pharmacological evidence documenting mefexamide's absence of anxiety-inducing side effects relative to imipramine, this compound is optimally suited for antidepressant research applications where avoidance of anxiogenic confounds is critical [1]. Investigators studying mild depression models, or experimental paradigms in anxiety-sensitive animal strains or human subject populations, should select mefexamide over tricyclic antidepressants to minimize anxiety as a confounding variable in efficacy assessments.

Dose-Response and Biphasic Psychomotor Effect Studies Requiring Narrow Therapeutic Window Characterization

Mefexamide's well-documented biphasic dose-response relationship on human psychomotor performance—characterized by approximately 5% improvement at 200 mg and approximately 10% deterioration at 400 mg relative to placebo—makes it a valuable tool compound for research on narrow therapeutic window pharmacology [1]. This scenario is particularly relevant for studies investigating dose-dependent cognitive enhancement versus impairment, inverted U-shaped dose-response curves in CNS-active agents, or experimental validation of performance-based pharmacodynamic models.

Bioanalytical Method Development and Pharmacokinetic Modeling with Established Human Parameters

The availability of validated human pharmacokinetic parameters for mefexamide—including elimination half-lives (4–6 hours), elimination rate constants (0.10–0.20 h⁻¹), and urinary excretion profiles (5–10% unchanged, 10–16% as desmethyl metabolite)—provides a robust foundation for bioanalytical method development and validation [1]. This application scenario supports research involving GC/MS or TLC method establishment, pharmacokinetic modeling studies, and metabolism investigations where baseline human parameters serve as calibration references for analytical system performance verification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mefexamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.